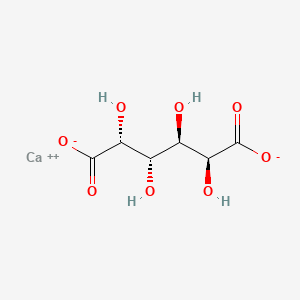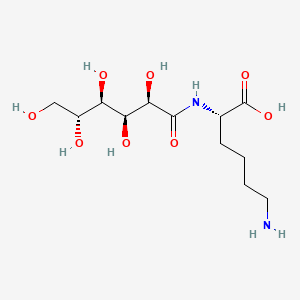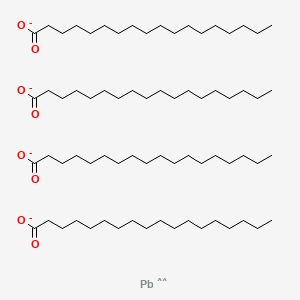
Rubidium 2-methylpropan-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium 2-methylpropan-2-olate, also known as rubidium tert-butoxide, is an organometallic compound with the molecular formula C₄H₉ORb. It is a rubidium salt of tert-butyl alcohol and is commonly used as a strong base in organic synthesis. The compound is known for its high reactivity and is often utilized in various chemical reactions due to its ability to deprotonate weak acids.
Métodos De Preparación
Rubidium 2-methylpropan-2-olate can be synthesized through the reaction of rubidium metal with tert-butyl alcohol. The reaction typically occurs under an inert atmosphere to prevent the rubidium metal from reacting with moisture or oxygen. The general reaction is as follows:
Rb+(CH3)3COH→(CH3)3CORb+H2
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Rubidium 2-methylpropan-2-olate is a versatile reagent that participates in various types of chemical reactions:
Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding rubidium salts.
Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.
Elimination Reactions: It is used to promote elimination reactions, leading to the formation of alkenes from alkyl halides.
Common reagents used in these reactions include alkyl halides, weak acids, and other electrophiles. The major products formed depend on the specific reaction conditions and substrates used.
Aplicaciones Científicas De Investigación
Rubidium 2-methylpropan-2-olate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base in organic synthesis, facilitating various reactions such as deprotonation, substitution, and elimination.
Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and other bioactive molecules.
Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, contributing to the manufacturing of advanced materials and polymers.
Mecanismo De Acción
The primary mechanism by which rubidium 2-methylpropan-2-olate exerts its effects is through its strong basicity. It can deprotonate weak acids, generating rubidium salts and the corresponding conjugate bases. This deprotonation ability is crucial in many organic reactions, where it facilitates the formation of reactive intermediates that drive the reaction forward.
Comparación Con Compuestos Similares
Rubidium 2-methylpropan-2-olate is similar to other alkali metal tert-butoxides, such as sodium tert-butoxide and potassium tert-butoxide. its reactivity and solubility can differ due to the unique properties of rubidium. Compared to sodium and potassium tert-butoxides, this compound may offer different reactivity profiles and solubility characteristics, making it suitable for specific applications where other tert-butoxides may not be as effective.
Similar Compounds
- Sodium tert-butoxide (NaOC(CH₃)₃)
- Potassium tert-butoxide (KOC(CH₃)₃)
- Lithium tert-butoxide (LiOC(CH₃)₃)
These compounds share similar chemical properties but differ in their reactivity and solubility, which can influence their use in various chemical reactions.
Propiedades
Número CAS |
3934-10-9 |
|---|---|
Fórmula molecular |
C4H9ORb |
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
2-methylpropan-2-olate;rubidium(1+) |
InChI |
InChI=1S/C4H9O.Rb/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Clave InChI |
CUGPDVWIMLFIQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[O-].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Piperidinecarboxamide, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12641535.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)



![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)

![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
![1-Methyl-2-(6-methyl-benzo[1,3]dioxol-5-yl)-ethylamine](/img/structure/B12641596.png)
![1-(4-Fluorophenyl)-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12641601.png)

![6-Thia-9-azaspiro[4.6]undecan-10-one](/img/structure/B12641610.png)
![1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641621.png)
